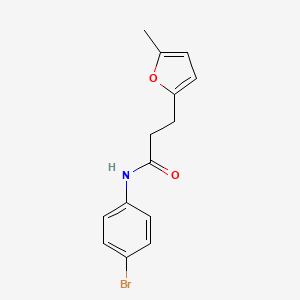

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABYCOOMMCQRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328647 | |

| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327075-00-3 | |

| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the reaction of 4-bromoaniline with 3-(5-methylfuran-2-yl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the methylfuran group can enhance the compound’s stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide with structurally related propanamide derivatives, focusing on molecular features, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Observations:

However, its melting point remains unreported, whereas pyrimidine-containing analogs exhibit higher melting points (278–280°C) due to robust intermolecular interactions . Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce thermal stability compared to electron-donating groups (e.g., methoxy in ).

Synthetic Yields and Functionalization :

- Propanamides with bulky substituents (e.g., chromen rings in ) show moderate yields (~40%), likely due to steric hindrance during coupling reactions. The target compound’s synthesis would require optimization of reaction conditions to accommodate the methylfuran group.

Biological Implications :

- Propanamides with heterocyclic substituents (e.g., pyrazol, triazol in ) demonstrate neuroprotective effects in SH-SY5Y cell models, suggesting that the target compound’s methylfuran group could similarly modulate biological activity .

- Thioether and trifluoromethyl groups () enhance metabolic stability and lipophilicity, traits that may be relevant for drug design but are absent in the target compound.

Crystal Packing and Stability: Compounds like 3-(4-bromophenyl)-3-(pyrimidin-5-yl)-propanamide () exhibit extensive hydrogen-bonding networks (N–H⋯O, O–H⋯N) and π-π interactions, stabilizing their crystal structures.

Biological Activity

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound features a bromophenyl group attached to a propanamide moiety, along with a 5-methylfuran ring. The synthesis typically involves coupling reactions that allow for the formation of this complex structure, which can serve as a precursor for further chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have tested its efficacy against several microorganisms, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate activity |

| Staphylococcus aureus | Significant activity |

| Candida albicans | Effective against |

In vitro assays have demonstrated that this compound can inhibit the growth of these pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

The compound has also been explored for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cell proliferation and survival. For example, it has shown effectiveness in reducing viability in breast cancer and lung cancer cell lines during laboratory tests .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Protein Binding : The bromophenyl group enhances binding affinity to target proteins or enzymes involved in disease pathways.

- Stability and Reactivity : The methylfuran moiety contributes to the compound's stability and reactivity, allowing it to interact effectively with biological targets.

- Signal Transduction Inhibition : The compound may interfere with critical signal transduction pathways, leading to reduced cell survival in cancerous cells.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Study 1 : A recent investigation assessed the compound's cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .

- Study 2 : Another study focused on its antimicrobial efficacy against Staphylococcus aureus. The compound was effective at concentrations as low as 50 µg/mL, demonstrating a potential application in developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide?

- Methodology : The compound is typically synthesized via amide coupling. A two-step approach is recommended:

Esterification : React 4-bromoaniline with a propionyl chloride derivative under Schotten-Baumann conditions to form the intermediate N-(4-bromophenyl)propanamide.

Furan coupling : Introduce the 5-methylfuran-2-yl moiety using Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the reactivity of the furan derivative. Optimize catalysts (e.g., Pd(PPh₃)₄ for coupling) and reaction time (12–24 hours) in anhydrous DMF .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95% by area normalization).

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm, furan protons at δ 6.1–6.3 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å, consistent with bromophenyl derivatives) .

- Purity assessment : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (CH₂Cl₂); sparingly soluble in water (<0.1 mg/mL) .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Use desiccants to mitigate hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Key variables :

- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining >80% yield .

- Temperature control : Conduct coupling reactions at 80–100°C for 8 hours to balance efficiency and side-product formation.

Q. How should researchers address contradictory spectral data in structural analysis?

- Case example : Discrepancies in ¹³C NMR signals for the furan ring (theoretical vs. observed δ 110–125 ppm).

- Resolution :

Computational validation : Compare experimental data with DFT-calculated shifts (B3LYP/6-31G* basis set) .

Isotopic labeling : Use deuterated solvents to confirm peak assignments and rule out solvent effects .

Q. What strategies are effective for impurity profiling?

- Common impurities : Unreacted 4-bromoaniline (retention time ~3.2 min via HPLC) or hydrolyzed byproducts.

- Mitigation :

- HPLC-MS : Identify impurities using electrospray ionization (ESI+) and high-resolution mass spectrometry (HRMS) .

- Recrystallization : Purify using ethanol/water (7:3 v/v) to remove polar impurities .

Q. Can computational modeling predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.